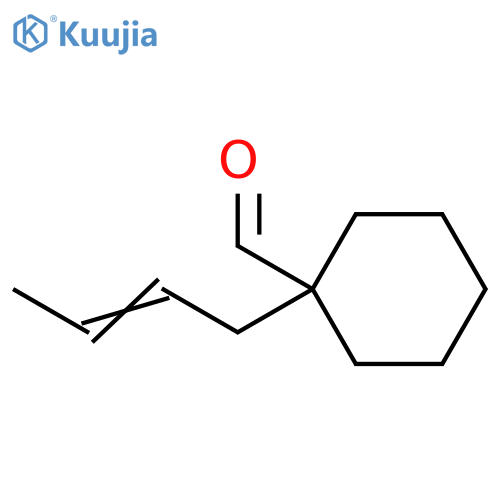Cas no 1937211-65-8 (Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)-)

1937211-65-8 structure
商品名:Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)-
CAS番号:1937211-65-8
MF:C11H18O
メガワット:166.260023593903
CID:5254768
Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)-
-
- インチ: 1S/C11H18O/c1-2-3-7-11(10-12)8-5-4-6-9-11/h2-3,10H,4-9H2,1H3
- InChIKey: FLMHFVQQMIJLRX-UHFFFAOYSA-N
- ほほえんだ: C1(CC=CC)(C=O)CCCCC1
Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-368148-0.1g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
| Enamine | EN300-368148-0.25g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 0.25g |
$774.0 | 2025-03-18 | |
| Enamine | EN300-368148-5.0g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042613-1g |
1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95% | 1g |
¥4200.0 | 2023-03-19 | |
| Enamine | EN300-368148-10.0g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 | |
| Enamine | EN300-368148-1.0g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
| Enamine | EN300-368148-2.5g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 | |
| Enamine | EN300-368148-0.05g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
| Enamine | EN300-368148-0.5g |
1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde |
1937211-65-8 | 95.0% | 0.5g |
$809.0 | 2025-03-18 |
Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)- 関連文献
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
1937211-65-8 (Cyclohexanecarboxaldehyde, 1-(2-buten-1-yl)-) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
